molecular formula C5F11SO2N(C2H5)CH2COOH<br>C9H8F11NO4S B13417649 Glycine, N-ethyl-N-[(undecafluoropentyl)sulfonyl]- CAS No. 68957-31-3

Glycine, N-ethyl-N-[(undecafluoropentyl)sulfonyl]-

Cat. No.: B13417649
CAS No.: 68957-31-3
M. Wt: 435.21 g/mol
InChI Key: MJELJHFNXRAPHF-UHFFFAOYSA-N
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Description

Glycine, N-ethyl-N-[(undecafluoropentyl)sulfonyl]-: is a chemical compound with the molecular formula C9H7F11NO4S . This compound is known for its unique structure, which includes a glycine backbone modified with an ethyl group and an undecafluoropentylsulfonyl group. The presence of fluorine atoms in its structure imparts distinctive chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycine, N-ethyl-N-[(undecafluoropentyl)sulfonyl]- typically involves the following steps:

    Starting Materials: The synthesis begins with glycine and undecafluoropentylsulfonyl chloride.

    Reaction Conditions: The reaction is carried out in the presence of a base, such as potassium carbonate, to facilitate the nucleophilic substitution reaction.

    Reaction Steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch Reactors: Utilizing batch reactors to control reaction conditions and optimize yield.

    Purification: Employing techniques such as crystallization and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Glycine, N-ethyl-N-[(undecafluoropentyl)sulfonyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The fluorine atoms in the undecafluoropentyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Glycine, N-ethyl-N-[(undecafluoropentyl)sulfonyl]- has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials, particularly in the field of fluorinated compounds.

Mechanism of Action

The mechanism of action of Glycine, N-ethyl-N-[(undecafluoropentyl)sulfonyl]- involves its interaction with molecular targets such as enzymes and proteins. The undecafluoropentylsulfonyl group can form strong interactions with hydrophobic pockets in proteins, leading to inhibition or modulation of their activity. The compound’s fluorine atoms also contribute to its unique binding properties and stability.

Comparison with Similar Compounds

Similar Compounds

    Glycine, N-ethyl-N-[(trifluoromethyl)sulfonyl]-: A similar compound with a trifluoromethylsulfonyl group instead of an undecafluoropentylsulfonyl group.

    Glycine, N-ethyl-N-[(pentafluoroethyl)sulfonyl]-: Contains a pentafluoroethylsulfonyl group.

    Glycine, N-ethyl-N-[(heptafluoropropyl)sulfonyl]-: Features a heptafluoropropylsulfonyl group.

Uniqueness

Glycine, N-ethyl-N-[(undecafluoropentyl)sulfonyl]- is unique due to the presence of the undecafluoropentyl group, which imparts higher hydrophobicity and stability compared to its shorter-chain analogs. This makes it particularly valuable in applications requiring strong hydrophobic interactions and chemical stability.

Biological Activity

Glycine, N-ethyl-N-[(undecafluoropentyl)sulfonyl]- is a perfluoroalkyl compound that has garnered attention due to its potential biological activities and implications for human health. This article explores its biological activity, including toxicological effects, environmental persistence, and potential health risks based on diverse research findings.

Chemical Structure and Properties

The compound Glycine, N-ethyl-N-[(undecafluoropentyl)sulfonyl]- is a member of the perfluoroalkyl substances (PFAS) family. It exhibits unique properties due to the presence of a sulfonyl group and a long perfluorinated carbon chain, which contributes to its chemical stability and resistance to degradation.

Toxicological Studies

Research has indicated that compounds related to Glycine, N-ethyl-N-[(undecafluoropentyl)sulfonyl]- exhibit various toxicological effects. A significant concern is the accumulation of PFAS in biological systems, which can lead to adverse health outcomes. Key findings from studies include:

  • Carcinogenic Potential : Long-term exposure to related compounds like perfluorooctane sulfonate (PFOS) has been associated with increased incidences of liver tumors in rodent models. Specifically, chronic exposure studies have shown hepatocellular adenomas in rats at high doses of PFOS .
  • Endocrine Disruption : PFAS compounds have been linked to alterations in hormone levels and thyroid function. In primate studies, administration of PFOS resulted in reduced serum high-density lipoprotein (HDL) levels and changes in triiodothyronine levels .
  • Immunotoxicity : Evidence suggests that exposure to PFAS can impair immune responses. A study conducted on children from the Faroe Islands indicated that higher serum levels of perfluoroalkyl acids were associated with lower antibody responses to vaccinations .

Environmental Persistence

Glycine, N-ethyl-N-[(undecafluoropentyl)sulfonyl]- is known for its environmental persistence due to the strong carbon-fluorine bonds in its structure. This stability results in bioaccumulation in wildlife and potential pathways for human exposure through the food chain.

Case Study 1: Dietary Exposure Assessment

A comprehensive dietary exposure assessment conducted by the European Food Safety Authority (EFSA) evaluated the intake of PFAS among various population groups. The study concluded that while dietary intake of PFOS remains below the tolerable daily intake (TDI), there are uncertainties regarding exposure levels in vulnerable populations such as infants .

Case Study 2: Health Impact Analysis

A health impact analysis focused on populations with high exposure to PFAS revealed associations with chronic diseases such as kidney disease and hyperlipidemia. The analysis highlighted the need for continuous monitoring and further research into the long-term health effects of these substances .

Data Table: Summary of Toxicological Effects

Study Compound Effect Observed Animal Model Dose
Covance Laboratories, 2002aPFOSHepatocellular adenomaRatsHigh doses
Covance Laboratories, 2002bPFOSReduced HDL cholesterolMonkeys0.03 mg/kg-bw/day
Faroe Islands StudyPFAALower antibody responseChildrenVaries

Properties

CAS No.

68957-31-3

Molecular Formula

C5F11SO2N(C2H5)CH2COOH
C9H8F11NO4S

Molecular Weight

435.21 g/mol

IUPAC Name

2-[ethyl(1,1,2,2,3,3,4,4,5,5,5-undecafluoropentylsulfonyl)amino]acetic acid

InChI

InChI=1S/C9H8F11NO4S/c1-2-21(3-4(22)23)26(24,25)9(19,20)7(14,15)5(10,11)6(12,13)8(16,17)18/h2-3H2,1H3,(H,22,23)

InChI Key

MJELJHFNXRAPHF-UHFFFAOYSA-N

Canonical SMILES

CCN(CC(=O)O)S(=O)(=O)C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

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